molecular formula C13H10Cl2O4S2 B1599091 4,4'-Methylenebis(benzenesulfonyl chloride) CAS No. 3119-64-0

4,4'-Methylenebis(benzenesulfonyl chloride)

Cat. No.: B1599091
CAS No.: 3119-64-0
M. Wt: 365.3 g/mol
InChI Key: YKMMQCFZCFAHOU-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(benzenesulfonyl chloride) is an organic compound with the molecular formula C13H10Cl2O4S2This compound is primarily used as a building block in organic synthesis, particularly in the production of polymers and other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Methylenebis(benzenesulfonyl chloride) can be synthesized through the reaction of diphenylmethane with chlorosulfonic acid. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of 4,4’-Methylenebis(benzenesulfonyl chloride) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Methylenebis(benzenesulfonyl chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4’-Methylenebis(benzenesulfonyl chloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(benzenesulfonyl chloride) primarily involves its reactivity with nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic processes to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

  • Biphenyl-4,4’-disulfonyl chloride
  • Benzene-1,3-disulfonyl chloride
  • 2,7-Naphthalenedisulfonyl dichloride

Comparison: 4,4’-Methylenebis(benzenesulfonyl chloride) is unique due to its methylene bridge connecting two benzene rings, which imparts specific reactivity and properties. Compared to biphenyl-4,4’-disulfonyl chloride, which has a direct bond between the benzene rings, the methylene bridge in 4,4’-Methylenebis(benzenesulfonyl chloride) provides greater flexibility and different steric effects. This uniqueness makes it suitable for specific applications in polymer synthesis and material science .

Properties

IUPAC Name

4-[(4-chlorosulfonylphenyl)methyl]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O4S2/c14-20(16,17)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)21(15,18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMMQCFZCFAHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)S(=O)(=O)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391877
Record name 4,4'-Methylenedi(benzene-1-sulfonyl chloride)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3119-64-0
Record name 4,4'-Methylenedi(benzene-1-sulfonyl chloride)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Methylene-bis(benzenesulfonyl chloride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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